1-(2-Aminophenyl)propan-1-one
Overview
Description
Synthesis Analysis
The synthesis of related chalcone derivatives, including 1-(2-Aminophenyl)propan-1-one analogs, often involves the base-catalyzed Claisen-Schmidt condensation reaction. For instance, Salian et al. (2018) synthesized compounds by reacting 4-(propan-2-yl)benzaldehyde with substituted acetophenones, characterized by FT-IR, elemental analysis, and X-ray diffraction, showcasing a method that could potentially be adapted for 1-(2-Aminophenyl)propan-1-one (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of chalcone derivatives, closely related to 1-(2-Aminophenyl)propan-1-one, reveals distinct dihedral angles and intramolecular hydrogen bonding, contributing to their stability and reactivity. These structural features are crucial for understanding the chemical behavior and potential applications of these compounds (Salian et al., 2018).
Chemical Reactions and Properties
Bernas et al. (2015) studied the transformation of 1-(2-aminophenyl)propan-2-ol to 2-methylindoline, demonstrating the reactivity of closely related compounds under specific conditions, which can be insightful for understanding the chemical reactions involving 1-(2-Aminophenyl)propan-1-one (Bernas et al., 2015).
Scientific Research Applications
Catalysis : 1-(2-Aminophenyl)propan-2-ol, a related compound, undergoes transformation reactions under specific conditions, with applications in catalysis and material science. The study found that the transformation to 2-methylindoline was most effective with certain catalysts, indicating potential for industrial applications in catalysis and synthesis (Bernas et al., 2015).
Fluorescent Biomarkers : Derivatives synthesized from cardanol and glycerol, including 1-(2-Aminophenyl)propan-1-one analogs, have been investigated for use as fluorescent markers. These compounds exhibited low acute toxicity in various biological models, suggesting their potential as safe fluorescent markers for biodiesel quality monitoring and environmental health (Pelizaro et al., 2019).
Pharmaceutical Applications : Research on derivatives of 1-(2-Aminophenyl)propan-1-one, such as cathinones, has provided insight into their structural properties and potential applications in medicinal chemistry. Studies involving X-ray structures and computational analyses are crucial for understanding the pharmacological properties of these compounds (Nycz et al., 2011).
Corrosion Inhibition : Tertiary amines derived from 1-(2-Aminophenyl)propan-1-one and related compounds have been synthesized and tested as corrosion inhibitors for carbon steel. These studies are significant in the field of materials science and engineering for the development of effective corrosion inhibitors (Gao et al., 2007).
Antioxidant Activity : 2'-Aminochalcone derivatives, including those derived from 1-(2-Aminophenyl)propan-1-one, have been synthesized and tested for their antioxidant activity. These compounds have potential applications in pharmaceuticals and nutraceuticals due to their biological properties (Sulpizio et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-(2-aminophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWMPZKCFGUBPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303921 | |
Record name | 1-(2-aminophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)propan-1-one | |
CAS RN |
1196-28-7 | |
Record name | 1196-28-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-aminophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-aminophenyl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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